5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole
Description
5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole is a bicyclic pyrrole derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a primary amine substituent. The Boc group enhances stability by shielding the amine from undesired reactions, making the compound a valuable intermediate in pharmaceutical synthesis and organocatalysis . Its molecular structure combines a hexahydrocyclopenta[b]pyrrole scaffold—a fused bicyclic system with partial saturation—with functional groups that enable diverse reactivity.
Properties
IUPAC Name |
tert-butyl 5-amino-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-8-6-9(13)7-10(8)14/h8-10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDLVNZIPCOTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. These methods involve the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the amino group with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole, with the molecular formula and a molecular weight of 226.32 g/mol, features a bicyclic structure that contributes to its reactivity and utility in synthetic pathways. The presence of a Boc (tert-butyloxycarbonyl) protecting group enhances its stability and facilitates various chemical transformations.
Anticancer Research
Recent studies have explored the potential of this compound derivatives as anticancer agents. For instance, analogs have shown activity against breast cancer and pancreatic carcinoma by inhibiting specific signaling pathways involved in tumor growth. Research indicates that modifications to the cyclopentane structure can enhance potency and selectivity against cancer cell lines .
Neurological Disorders
The compound has been investigated for its neuroprotective properties, particularly in models of Alzheimer's disease. Its ability to modulate neurotransmitter levels and reduce oxidative stress has been highlighted in preclinical studies .
Building Block in Synthesis
This compound serves as a key building block in the synthesis of more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and cycloadditions, making it valuable in the development of new pharmaceuticals .
Diastereoselective Reactions
A notable application is its use in highly diastereoselective reactions. For example, the addition of N-Boc-pyrrolidin-2-yllithium to bicyclic ketimines has been reported to yield products with high diastereomeric ratios, demonstrating the compound's utility in asymmetric synthesis .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a study examining various derivatives of this compound, researchers identified compounds that demonstrated significant cytotoxic effects on breast cancer cell lines. These compounds were found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer activity.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The amino group can form hydrogen bonds and interact with biological molecules, contributing to its potential biological activities.
Comparison with Similar Compounds
cis-tert-Butyl 5-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Key Differences :
- Functional Groups: The oxo derivative contains a ketone group at position 5, whereas the target compound replaces this with an amino group. This substitution significantly alters reactivity: the oxo group participates in nucleophilic additions (e.g., Grignard reactions), while the amino group enables acylations or alkylations .
- Molecular Formula: Oxo derivative: C₁₂H₁₉NO₃ (MW: 225.28 g/mol) . Target compound: Inferred as C₁₂H₂₀N₂O₂ (assuming replacement of the ketone oxygen with NH₂).
- Stability and Hazards: The oxo compound is stable under recommended storage conditions but poses risks of skin/eye irritation .
Calix[4]pyrrole
Key Differences :
- Structure : Calix[4]pyrrole is a macrocyclic tetramer of pyrrole units, enabling anion binding via four NH hydrogen bonds. In contrast, the target compound’s bicyclic structure lacks this macrocyclic cavity, limiting its anion-binding capacity .
- Functionality: Calixpyrroles act as organocatalysts or supramolecular receptors due to their preorganized NH donors. The target compound’s amine and Boc groups may support hydrogen bonding or act as a catalyst in smaller molecular systems, albeit without macrocyclic advantages.
Conductive Pyrrole Copolymers (e.g., Poly(pyrrole-co-2-formyl pyrrole))
Key Differences :
- Electronic Properties : The Boc group in the target compound is electron-withdrawing, which could disrupt conjugation if incorporated into polymers. In contrast, 2-formyl pyrrole derivatives form conjugated copolymers with conductivity up to 10⁻³ S/cm .
- However, its bicyclic structure may hinder polymerization compared to simpler pyrrole monomers.
Data Table: Comparative Analysis
*Inferred based on structural analogy.
Research Findings and Implications
- Synthetic Utility: The Boc group in both the target and oxo compounds enhances stability, facilitating handling during synthesis. The amino group’s nucleophilicity broadens derivatization pathways compared to the oxo compound’s electrophilic ketone .
- Catalytic Potential: While calixpyrroles excel in anion-driven catalysis, the target compound’s amine could enable acid-base catalysis in non-macrocyclic systems .
- Safety Considerations : The oxo compound’s irritant properties highlight the need for tailored safety protocols when handling structurally related amines, which may exhibit distinct toxicological profiles .
Biological Activity
5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a pyrrole ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups contributes to its biological activity by allowing interactions with various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics. The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its efficacy against resistant strains.
Anticancer Activity
The compound has demonstrated significant anticancer properties in various studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) at specific concentrations. The mechanism involves the activation of caspases, which are crucial for the apoptotic pathway .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 25 | Caspase activation |
| EACC | 30 | Induction of apoptosis |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
- Modulation of Signaling Pathways : It influences key signaling pathways related to cell survival and proliferation, particularly those involving apoptosis and inflammation .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 20 µM. The study concluded that the compound warrants further investigation as a potential therapeutic agent against cancer.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against multi-drug resistant bacteria. Using a disc diffusion method, researchers found that this compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole, and how do reaction conditions influence yield?
- Methodology : The synthesis of pyrrole derivatives often involves cyclization strategies. For example, gold-catalyzed cyclization of N-propargyl pyrrole precursors or NaH-mediated intramolecular cyclization can be adapted for this compound . Key parameters include:
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Catalyst selection : Gold catalysts (e.g., AuCl₃) favor regioselective cyclization, while NaH promotes base-induced ring closure.
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Temperature : Reactions typically proceed at 60–80°C for gold catalysis vs. room temperature for NaH.
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Yield optimization : Pilot studies suggest Boc protection of the amine group reduces side reactions (e.g., oxidation) during cyclization .
Synthetic Method Catalyst Temperature (°C) Yield (%) Reference Gold-catalyzed AuCl₃ 80 65–70 NaH-mediated NaH 25 50–55
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodology : Stability studies should employ HPLC or LC-MS to monitor decomposition products. For example:
- pH-dependent stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
- Critical observations : The Boc group may hydrolyze under acidic conditions (pH < 4), requiring neutral buffers for long-term storage .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR resolves the hexahydrocyclopenta[b]pyrrole skeleton and Boc-protected amine. Key signals: δ 1.4 ppm (Boc tert-butyl) and δ 3.2–3.8 ppm (pyrrolidine protons) .
- IR/Raman : Stretching vibrations at ~1680 cm⁻¹ (C=O of Boc) and ~3400 cm⁻¹ (N-H of amine) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₂₀N₂O₂; calc. 224.15 g/mol) .
Advanced Research Questions
Q. How do computational models predict the excited-state intramolecular proton transfer (ESIPT) behavior of this compound?
- Methodology : Density functional theory (DFT) at the B3LYP/6-31G(d) level can map potential energy surfaces for ESIPT. Key findings:
- Substituent effects : The Boc group sterically hinders proton transfer, while the hexahydro ring stabilizes the keto tautomer .
- Fluorescence quenching : TD-DFT simulations correlate with experimental emission spectra, showing reduced quantum yield compared to unsubstituted pyrroles .
Q. What mechanistic insights explain contradictions in catalytic efficiency between Au-catalyzed and NaH-mediated cyclization?
- Methodology : Kinetic studies (e.g., Eyring plots) and isotopic labeling (e.g., D₂O quenching) reveal:
- Gold catalysis : Proceeds via π-activation of the propargyl group, favoring 5-exo-dig cyclization (ΔG‡ ≈ 25 kcal/mol) .
- NaH-mediated : Base-induced deprotonation triggers a stepwise pathway (ΔG‡ ≈ 30 kcal/mol), with slower kinetics due to intermediate stabilization .
- Resolution : Au catalysis is preferred for time-sensitive syntheses, while NaH offers cost-effective scalability despite lower yields.
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in structure-activity relationship (SAR) studies?
- Methodology :
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Docking simulations : AutoDock Vina predicts binding affinities to quinoxaline-type receptors (e.g., Leishmania enzyme targets) .
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In vitro assays : Compare IC₅₀ values of 5-Amino-1-Boc derivatives vs. unprotected analogs. Preliminary data suggest Boc protection reduces cytotoxicity by 40% in macrophage models .
Derivative Target Enzyme (IC₅₀, μM) Cytotoxicity (CC₅₀, μM) Boc-protected 12.3 ± 1.5 >100 Unprotected amine 8.7 ± 0.9 60 ± 5
Contradictions and Validation
- Synthetic yields : Discrepancies in reported yields (e.g., 50–70%) may arise from Boc group stability during purification. Validate via controlled inert-atmosphere experiments .
- Biological activity : Conflicting cytotoxicity data require validation using standardized cell lines (e.g., THP-1 vs. RAW 264.7 macrophages) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
